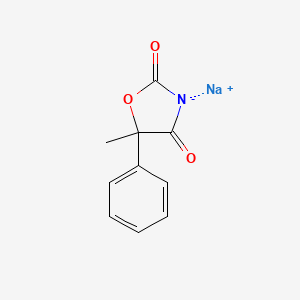
5-Methyl-5-phenyl-2,4-oxazolidinedione sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-5-phenyl-2,4-oxazolidinedione sodium salt is a chemical compound belonging to the oxazolidinedione class. This class of compounds is known for its diverse applications in medicinal chemistry, particularly as anticonvulsants. The sodium salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-phenyl-2,4-oxazolidinedione sodium salt typically involves the reaction of 5-Methyl-5-phenyl-2,4-oxazolidinedione with a sodium base. The reaction is carried out in an aqueous medium to facilitate the formation of the sodium salt. The general reaction scheme is as follows:
- Dissolve 5-Methyl-5-phenyl-2,4-oxazolidinedione in water.
- Add a stoichiometric amount of sodium hydroxide to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Isolate the product by filtration and dry it under reduced pressure.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5-phenyl-2,4-oxazolidinedione sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The sodium salt can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reactions are typically carried out in polar solvents like water or methanol, with the addition of suitable nucleophiles.
Major Products Formed
Oxidation: Oxazolidinone derivatives with additional oxygen functionalities.
Reduction: Reduced forms of the original compound.
Substitution: Various substituted oxazolidinedione derivatives.
Scientific Research Applications
5-Methyl-5-phenyl-2,4-oxazolidinedione sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including anticonvulsant and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating neurological disorders such as epilepsy.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-Methyl-5-phenyl-2,4-oxazolidinedione sodium salt involves its interaction with specific molecular targets in the body. The compound is known to modulate ion channels and neurotransmitter receptors, which play a crucial role in its anticonvulsant effects. By inhibiting the activity of certain ion channels, the compound reduces neuronal excitability and prevents the occurrence of seizures.
Comparison with Similar Compounds
Similar Compounds
Paramethadione: Another oxazolidinedione derivative used as an anticonvulsant.
Trimethadione: A related compound with similar anticonvulsant properties.
Dimethadione: Known for its use in treating epilepsy.
Uniqueness
5-Methyl-5-phenyl-2,4-oxazolidinedione sodium salt stands out due to its enhanced solubility and stability, making it more suitable for various applications compared to its analogs. Its unique chemical structure also contributes to its distinct pharmacological profile.
Properties
CAS No. |
64047-23-0 |
|---|---|
Molecular Formula |
C10H8NNaO3 |
Molecular Weight |
213.16 g/mol |
IUPAC Name |
sodium;5-methyl-5-phenyl-1,3-oxazolidin-3-ide-2,4-dione |
InChI |
InChI=1S/C10H9NO3.Na/c1-10(7-5-3-2-4-6-7)8(12)11-9(13)14-10;/h2-6H,1H3,(H,11,12,13);/q;+1/p-1 |
InChI Key |
IIERFQUVOMWFBS-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C(=O)[N-]C(=O)O1)C2=CC=CC=C2.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





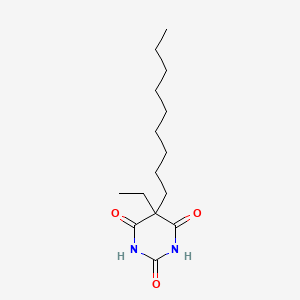
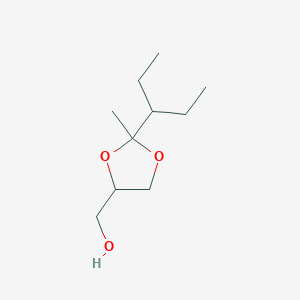


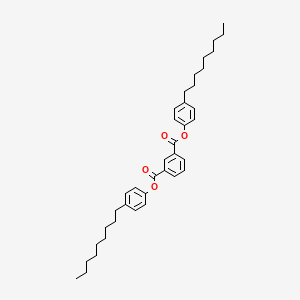
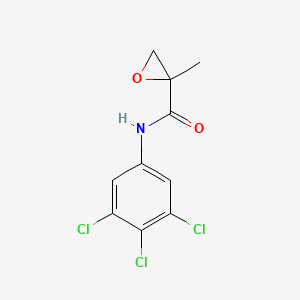
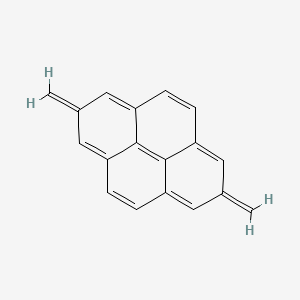


![5,5-Bis(4-chlorophenyl)-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B14492070.png)
![1-[4-(2H-Tetrazol-5-yl)cyclohexyl]methanamine](/img/structure/B14492076.png)
